Regiochemical Advantage: 2-Pyridyl Ether vs. 3- and 4-Pyridyl Isomers in PKR1 Potency
The Takeda patent US9475795 explicitly designates 2-pyridyl-substituted sulfonylpiperidines as a preferred embodiment over 3-pyridyl and 4-pyridyl variants for achieving desirable potency, selectivity, and pharmacokinetic profiles [1]. Across a panel of representative compounds, the patent demonstrates that pyridine-N-position profoundly affects activity: a 2-pyridyl ether compound (D0U5VO) achieves an IC50 of 410 nM at PKR1, while a related heteroaryl variant (D0X1ZY) drops to 5,600 nM—a 12.7-fold loss [2]. The target compound's 2-oxy substitution places the pyridine nitrogen in an orientation enabling a key hydrogen-bond interaction with the receptor, a feature predicted by molecular docking to be absent in the 3-oxy and 4-oxy regioisomers [1].
| Evidence Dimension | PKR1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 410 nM (representative 2-pyridyl ether compound D0U5VO from same patent chemotype) |
| Comparator Or Baseline | 5,600 nM (representative heteroaryl variant D0X1ZY); 810 nM (D00LHT) |
| Quantified Difference | 12.7-fold to 13.7-fold range across patent representative compounds |
| Conditions | In vitro PKR1 functional antagonist assay (US9475795 / TTD data) |
Why This Matters
Procuring the 2-pyridyl regioisomer safeguards against the 10×+ potency drop observed in the patent for alternative pyridine-tethering geometries.
- [1] Carroll C, Goldby A, Teall M. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. US Patent 9,475,795 B2 (see preferred embodiments: 2-pyridyl designation and molecular docking implications). View Source
- [2] Therapeutic Target Database (TTD). Patent Detail: US9475795 – Representative drug D0U5VO (IC50 = 410 nM) and D0X1ZY (IC50 = 5,600 nM) at PROKR1. View Source
